Chemical structure and properties of tert-Butyl (6-amino-6-oxohexyl)carbamate
Chemical structure and properties of tert-Butyl (6-amino-6-oxohexyl)carbamate
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bifunctional molecule design, the selection of optimal linker architectures is critical. tert-Butyl (6-amino-6-oxohexyl)carbamate (CAS: 85535-56-4)[1], systematically known as tert-butyl N-(5-carbamoylpentyl)carbamate[2], serves as a highly versatile, modular building block. Featuring a stable yet orthogonally cleavable Boc-protected amine, a flexible C5-alkyl spacer, and a reactive terminal primary amide, this compound is engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and histone deacetylase (HDAC) inhibitors.
This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating protocols for its synthesis and downstream application.
Chemical Identity & Physicochemical Profiling
The structural logic of tert-Butyl (6-amino-6-oxohexyl)carbamate lies in its bifunctionality. The tert-butoxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions during complex coupling sequences, while the terminal primary amide offers a handle for dehydration to nitriles or direct participation in transition-metal-catalyzed cross-couplings. The pentyl chain (
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 85535-56-4[1] | Unique chemical identifier for procurement and QA. |
| Molecular Formula | C11H22N2O3[1] | Dictates the mass-to-charge ratio for LC-MS validation. |
| Molecular Weight | 230.30 g/mol [1] | Low molecular weight ensures minimal bulk addition to linkers. |
| LogP | ~0.95[4] | Favorable lipophilicity; prevents excessive aggregation in aqueous media. |
| Fraction sp3 (Fsp3) | 0.818[4] | High 3D character enhances solubility and reduces flat-aromatic stacking. |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC(N)=O[2] | Computational string for in silico docking and library design. |
Mechanistic Role in Advanced Drug Design
The C5-alkyl spacer is not an arbitrary choice; it provides exactly six bonds of linear distance between the functional termini. In PROTAC development, achieving the correct spatial orientation between the target protein and the E3 ligase is paramount to forming a productive ternary complex. The alkyl chain offers high conformational freedom compared to rigid PEG or alkyne linkers, allowing the chimeric molecule to sample a broader chemical space to find the optimal binding geometry[3].
Figure 1: Modular PROTAC architecture utilizing the flexible C5-alkyl linker core.
Synthetic Logic and Workflows
The synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate is a masterclass in orthogonal functional group manipulation. The most robust route begins with 6-aminohexanoic acid (aminocaproic acid).
-
Amine Protection: The primary amine is masked using Di-tert-butyl dicarbonate (
)[5]. This step is driven by the thermodynamic stability of the resulting carbamate and the evolution of gas, which pushes the reaction to completion. -
Carboxyl Activation & Amidation: The free carboxylic acid is activated using a coupling reagent (e.g., EDC·HCl and HOBt). Instead of using aqueous ammonia—which risks competitive hydrolysis of the active ester—we utilize ammonium chloride (
) and N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent. This choice ensures a self-validating, high-yielding amidation by maintaining strict control over the nucleophile's availability.
Figure 2: Two-step synthetic workflow for tert-Butyl (6-amino-6-oxohexyl)carbamate.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating; the physical state changes and workup logic inherently purify the material without the immediate need for exhaustive chromatography[5].
Protocol A: Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate
Objective: Convert Boc-6-aminohexanoic acid to its corresponding primary amide.
-
Activation: Dissolve 1.0 equivalent of Boc-6-aminohexanoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0 °C for 30 minutes. Causality: The low temperature prevents the thermal degradation of the highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: Add 2.0 equivalents of
followed by the dropwise addition of 3.0 equivalents of DIPEA. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. -
Workup & Isolation: Quench the reaction by pouring it into a 5-fold volume of ice-cold water. The product, being highly aliphatic, will precipitate or form an oil. Extract with Ethyl Acetate (
mL). -
Self-Validation Wash: Wash the combined organic layers sequentially with 1M HCl (removes unreacted DIPEA and basic byproducts), saturated aqueous
(removes unreacted acid and HOBt), and brine[5]. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the product as a white solid/viscous oil.
Protocol B: Orthogonal Boc-Deprotection for Downstream Coupling
Objective: Unmask the primary amine for conjugation to a target ligand.
-
Cleavage: Dissolve tert-Butyl (6-amino-6-oxohexyl)carbamate in Dichloromethane (DCM) to a 0.5 M concentration. Add an equal volume of Trifluoroacetic acid (TFA) at 0 °C.
-
Reaction: Stir for 2 hours at room temperature. Causality: The acid-labile Boc group fragments into a tert-butyl cation (which eliminates to isobutylene gas) and
gas. The effervescence serves as a visual indicator of reaction progress. -
Recovery: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (
) to remove residual TFA, yielding 6-aminohexanamide as a stable trifluoroacetate salt, ready for immediate amide coupling.
Analytical Characterization
To verify the structural integrity of the synthesized tert-Butyl (6-amino-6-oxohexyl)carbamate, Proton Nuclear Magnetic Resonance (
- 1.44 ppm (singlet, 9H): The massive, sharp singlet corresponds to the three equivalent methyl groups of the tert-butyl (Boc) moiety.
-
1.30 - 1.65 ppm (multiplet, 6H): Represents the three internal methylene groups (
) of the pentyl chain. -
2.20 ppm (triplet, 2H): The methylene protons adjacent to the amide carbonyl (
). The deshielding effect of the carbonyl pulls this peak downfield. -
3.10 ppm (quartet, 2H): The methylene protons adjacent to the carbamate nitrogen (
). The electronegativity of the nitrogen causes significant deshielding[5]. -
4.60 ppm (broad singlet, 1H): The carbamate
proton. Broadening is due to quadrupolar relaxation of the nitrogen nucleus. -
5.30 - 5.50 ppm (broad singlet, 2H): The primary amide
protons.
